Basicity vs. 2,6-Dibromopyridine
The predicted pKa of 2,6-dibromo-3,5-difluoropyridine is -8.49, which is substantially lower than the predicted pKa of -3.65 for its non-fluorinated analog, 2,6-dibromopyridine . This 4.84 unit decrease in pKa indicates a significantly reduced basicity of the pyridine nitrogen, a direct consequence of the electron-withdrawing effect of the fluorine atoms at the 3- and 5-positions.
| Evidence Dimension | Acid dissociation constant (pKa) of the pyridinium ion |
|---|---|
| Target Compound Data | -8.49 ± 0.20 (Predicted) |
| Comparator Or Baseline | 2,6-Dibromopyridine: -3.65 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -4.84 (Target compound is less basic) |
| Conditions | Predicted values from chemical database algorithms |
Why This Matters
This difference in basicity affects the compound's reactivity in acid-catalyzed reactions, its ability to act as a ligand, and its solubility in acidic media, which are critical considerations for reaction design and purification strategies.
